molecular formula C11H6ClF3N2 B8759392 2-Chloro-4-(4-(trifluoromethyl)phenyl)pyrimidine

2-Chloro-4-(4-(trifluoromethyl)phenyl)pyrimidine

Cat. No. B8759392
M. Wt: 258.62 g/mol
InChI Key: XXPQFCGLDSNFER-UHFFFAOYSA-N
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Patent
US08785445B2

Procedure details

4-(trifluoromethyl)phenylboronic acid (319 mg, 1.68 mmol), 2,4-dichloropyrimidine (250 mg, 1.68 mmol), Na2CO3 (445 mg, 4.20 mmol) and Pd(PPh3)4 (97.0 mg, 0.0839 mmol) were combined in a 5 mL reaction vial and diluted with toluene (3 mL) and water (300 μL). The reaction was purged with argon, heated to 60° C. and stirred overnight. The reaction was loaded directly onto silica gel and eluted with 5% ethyl acetate/hexanes to 60% ethyl acetate/hexanes to yield the desired compound (120 mg, 0.464 mmol, 27.6% yield).
Quantity
319 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
445 mg
Type
reactant
Reaction Step One
Quantity
97 mg
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 μL
Type
solvent
Reaction Step Two
Yield
27.6%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.[Cl:14][C:15]1[N:20]=[C:19](Cl)[CH:18]=[CH:17][N:16]=1.C([O-])([O-])=O.[Na+].[Na+]>C1(C)C=CC=CC=1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:14][C:15]1[N:20]=[C:19]([C:6]2[CH:7]=[CH:8][C:3]([C:2]([F:13])([F:12])[F:1])=[CH:4][CH:5]=2)[CH:18]=[CH:17][N:16]=1 |f:2.3.4,^1:39,41,60,79|

Inputs

Step One
Name
Quantity
319 mg
Type
reactant
Smiles
FC(C1=CC=C(C=C1)B(O)O)(F)F
Name
Quantity
250 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
445 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
97 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
300 μL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was purged with argon
WASH
Type
WASH
Details
eluted with 5% ethyl acetate/hexanes to 60% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=CC(=N1)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.464 mmol
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 27.6%
YIELD: CALCULATEDPERCENTYIELD 27.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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